CER8(d9), N-palmitoyl(d9) 6R-hydroxysphingosine, powder
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CER8-d9 involves the incorporation of deuterium atoms into the CER8 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated fatty acid, which is then coupled with a sphingosine backbone to form the final product .
Industrial Production Methods
Industrial production of CER8-d9 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the high purity and yield of the deuterated compound. The reactions are typically carried out under controlled temperatures and pressures, with the use of specialized catalysts to facilitate the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
CER8-d9 undergoes various chemical reactions, including:
Oxidation: CER8-d9 can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: CER8-d9 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives of CER8-d9 .
Scientific Research Applications
CER8-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of lipids in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and formulations, particularly in the cosmetics and pharmaceutical industries
Mechanism of Action
CER8-d9 exerts its effects through its incorporation into biological membranes and metabolic pathways. The deuterium labeling allows for precise tracking and quantification of the compound in various systems. The molecular targets include enzymes involved in lipid metabolism and transport pathways .
Comparison with Similar Compounds
CER8-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
CER7-d9: Another deuterium-labeled ceramide with a slightly different structure.
CER10-d9: A deuterium-labeled ceramide with a longer fatty acid chain.
CER11-d9: A deuterium-labeled ceramide with additional functional groups
These compounds share similar applications but differ in their specific structures and properties, making CER8-d9 particularly valuable for certain analytical and pharmacokinetic studies .
Properties
Molecular Formula |
C34H67NO4 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(39)35-32(30-36)33(38)29-28-31(37)26-24-22-20-18-14-12-10-8-6-4-2/h28-29,31-33,36-38H,3-27,30H2,1-2H3,(H,35,39)/b29-28+/t31-,32+,33-/m1/s1/i1D3,3D2,5D2,7D2 |
InChI Key |
CAXCJECPKVAJKC-NPZBHXLWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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